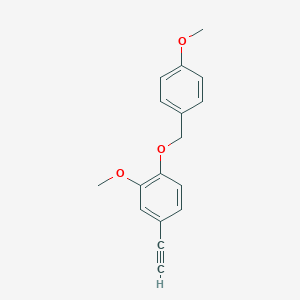
4-Ethynyl-2-methoxy-1-((4-methoxybenzyl)oxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynyl-2-methoxy-1-((4-methoxybenzyl)oxy)benzene is an aromatic compound with a unique structure that includes an ethynyl group, two methoxy groups, and a benzyl ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-methoxy-1-((4-methoxybenzyl)oxy)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Benzyl Ether Formation: The benzyl ether linkage is typically formed through a Williamson ether synthesis, where a phenol reacts with a benzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-Ethynyl-2-methoxy-1-((4-methoxybenzyl)oxy)benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using reagents like potassium permanganate or osmium tetroxide.
Reduction: The compound can be reduced using hydrogenation reactions in the presence of palladium or other metal catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkanes or alkenes.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
科学研究应用
4-Ethynyl-2-methoxy-1-((4-methoxybenzyl)oxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 4-Ethynyl-2-methoxy-1-((4-methoxybenzyl)oxy)benzene depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages that are useful in bioconjugation and material science.
相似化合物的比较
Similar Compounds
1-Ethynyl-4-methoxy-2-methylbenzene: An aromatic acetylene derivative with similar reactivity.
1-Methoxy-4-((4-methoxyphenyl)ethynyl)benzene: Another compound with an ethynyl group and methoxy substituents.
Uniqueness
4-Ethynyl-2-methoxy-1-((4-methoxybenzyl)oxy)benzene is unique due to its combination of functional groups, which provide a versatile platform for further chemical modifications and applications in various fields.
属性
分子式 |
C17H16O3 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC 名称 |
4-ethynyl-2-methoxy-1-[(4-methoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C17H16O3/c1-4-13-7-10-16(17(11-13)19-3)20-12-14-5-8-15(18-2)9-6-14/h1,5-11H,12H2,2-3H3 |
InChI 键 |
FVIFEYIWPTUUIH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C#C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


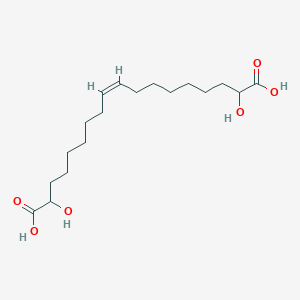

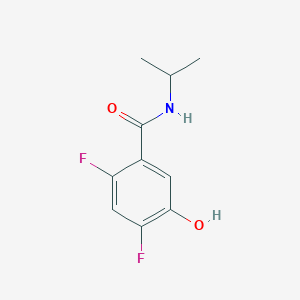
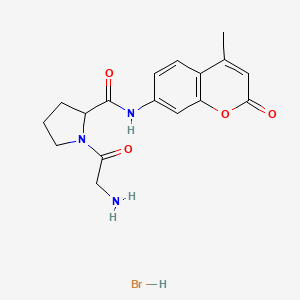
![N-(3-azidopropyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B13723081.png)
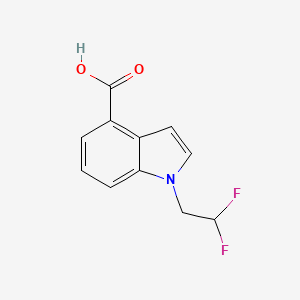

![tert-Butyl ((4-aminobicyclo[1.1.1]pentan-2-yl)methyl)carbamate](/img/structure/B13723092.png)
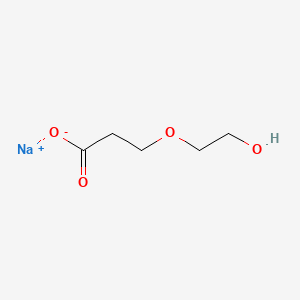
![1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723120.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide](/img/structure/B13723126.png)
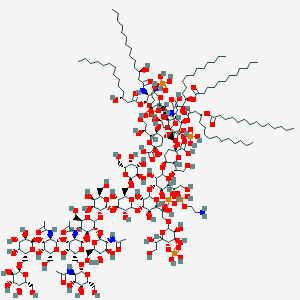
![Methyl 4-[(oxan-4-yl)amino]benzoate](/img/structure/B13723134.png)

